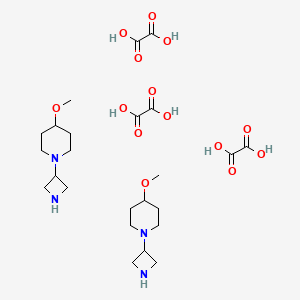![molecular formula C5H12Cl2N2 B1448900 Bicyclo[1.1.1]pentan-1-ylhydrazin-dihydrochlorid CAS No. 1403746-38-2](/img/structure/B1448900.png)
Bicyclo[1.1.1]pentan-1-ylhydrazin-dihydrochlorid
Übersicht
Beschreibung
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride: is a chemical compound with the molecular formula C₅H₁₂Cl₂N₂. It is a derivative of bicyclo[1.1.1]pentane, a highly strained carbocycle known for its unique structure and reactivity. This compound is often used in various scientific research applications due to its distinctive properties and potential for functionalization .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s hydrazine group makes it a valuable intermediate in the synthesis of pharmaceuticals. It can be used to create bioisosteres of benzene rings, which are important in the development of new drugs with improved properties .
Industry: In the industrial sector, bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Wirkmechanismus
Target of Action
It is known that the bicyclo[111]pentane (BCP) motif, which is a part of this compound, has been used as a bioisostere in drug molecules . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce similar biological effects.
Mode of Action
The bcp unit in drug molecules is known to influence their permeability, aqueous solubility, and in vitro metabolic stability . This suggests that the compound may interact with its targets by modifying these properties.
Biochemical Pathways
The bcp motif in drug molecules is known to influence their biochemical properties, suggesting that this compound may affect various biochemical pathways .
Pharmacokinetics
The bcp motif in drug molecules is known to influence their permeability, aqueous solubility, and in vitro metabolic stability . These properties are crucial for the bioavailability of a drug.
Result of Action
The bcp motif in drug molecules is known to influence their biochemical properties, suggesting that this compound may have various molecular and cellular effects .
Action Environment
The bcp motif in drug molecules is known to influence their biochemical properties, suggesting that environmental factors may affect the action of this compound .
Biochemische Analyse
Biochemical Properties
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride plays a crucial role in biochemical reactions, particularly in the context of medicinal chemistry. It has been identified as a bioisostere for phenyl rings, which means it can mimic the properties of phenyl rings in drug molecules, potentially improving their solubility, permeability, and metabolic stability . This compound interacts with a variety of enzymes and proteins, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity.
Cellular Effects
The effects of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, it can alter cell signaling pathways by interacting with receptors and enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, either inhibiting or activating their function. This binding can lead to changes in enzyme activity, such as inhibition of metabolic enzymes or activation of signaling proteins . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or cellular adaptation.
Dosage Effects in Animal Models
In animal models, the effects of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride vary with dosage. At low doses, it can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes that catalyze key reactions in these pathways, potentially altering metabolic flux and the levels of specific metabolites . For example, it may inhibit enzymes involved in the breakdown of certain biomolecules, leading to an accumulation of these molecules within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with hydrazine. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with hydrazine hydrate under acidic conditions to form the hydrazine derivative, which is then converted to the dihydrochloride salt .
Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride may involve scalable reactions such as the light-enabled synthesis of bicyclo[1.1.1]pentane halides followed by functionalization with hydrazine. This method is advantageous as it requires only light and no catalysts, making it a clean and efficient process .
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or azo compounds, while reduction can produce amines .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: The parent compound, known for its strained structure and reactivity.
Bicyclo[1.1.1]pentane-1-carboxylic acid: A precursor in the synthesis of bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride.
Bicyclo[1.1.1]pentylamine: Another derivative used in various chemical and pharmaceutical applications.
Uniqueness: Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is unique due to its hydrazine group, which provides distinct reactivity and potential for functionalization. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
1-bicyclo[1.1.1]pentanylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c6-7-5-1-4(2-5)3-5;;/h4,7H,1-3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIFIPVVZLEAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403746-38-2 | |
| Record name | BICYCLO[1.1.1]PENTAN-1-YLHYDRAZINE DIHYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1448817.png)
![hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1448818.png)
![1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B1448819.png)
![Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448821.png)




![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)
![5H,6H,7H-cyclopenta[b]pyridine-2-carbaldehyde](/img/structure/B1448833.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1448835.png)


